molecular formula C18H29N3O2S B5194537 (2R,6R)-6-methyl-1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-prop-2-enyl-3,6-dihydro-2H-pyridine

(2R,6R)-6-methyl-1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-prop-2-enyl-3,6-dihydro-2H-pyridine

Cat. No.: B5194537
M. Wt: 351.5 g/mol
InChI Key: MRQZWCOPPOCVPO-HZPDHXFCSA-N
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Description

(2R,6R)-6-methyl-1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-prop-2-enyl-3,6-dihydro-2H-pyridine is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a pyridine ring, an imidazole moiety, and several alkyl and sulfonyl groups, which contribute to its distinctive chemical properties.

Properties

IUPAC Name

(2R,6R)-6-methyl-1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-prop-2-enyl-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2S/c1-6-8-16-10-7-9-15(4)20(16)13-17-11-19-18(24(5,22)23)21(17)12-14(2)3/h6-7,9,11,14-16H,1,8,10,12-13H2,2-5H3/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQZWCOPPOCVPO-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCC(N1CC2=CN=C(N2CC(C)C)S(=O)(=O)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C=CC[C@H](N1CC2=CN=C(N2CC(C)C)S(=O)(=O)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-6-methyl-1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-prop-2-enyl-3,6-dihydro-2H-pyridine typically involves multi-step organic reactions. The process may start with the preparation of the imidazole derivative, followed by the introduction of the sulfonyl group through sulfonylation reactions. The pyridine ring is then constructed via cyclization reactions, and the final compound is obtained through a series of alkylation and reduction steps. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-6-methyl-1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-prop-2-enyl-3,6-dihydro-2H-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R,6R)-6-methyl-1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-prop-2-enyl-3,6-dihydro-2H-pyridine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research may focus on its efficacy, safety, and mechanism of action in treating specific diseases or conditions.

Industry

In industry, (2R,6R)-6-methyl-1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-prop-2-enyl-3,6-dihydro-2H-pyridine may be used in the production of advanced materials, such as polymers and coatings. Its chemical properties can be leveraged to enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (2R,6R)-6-methyl-1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-prop-2-enyl-3,6-dihydro-2H-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic processes, ultimately leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2R,6R)-6-methyl-1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-prop-2-enyl-3,6-dihydro-2H-pyridine include other pyridine derivatives, imidazole-based compounds, and sulfonyl-containing molecules. Examples include:

  • 2-methyl-3-(2-methylpropyl)imidazole
  • 6-methyl-2-prop-2-enylpyridine
  • 2-methylsulfonylimidazole

Uniqueness

The uniqueness of (2R,6R)-6-methyl-1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-2-prop-2-enyl-3,6-dihydro-2H-pyridine lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.

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